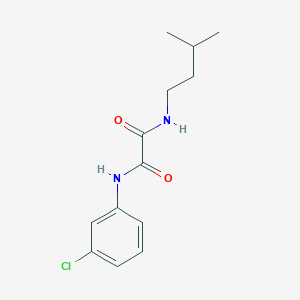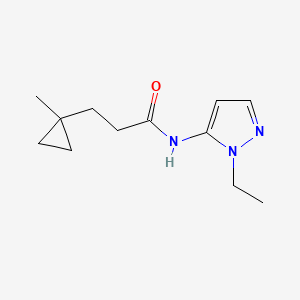![molecular formula C15H13Cl2N3O3 B5216948 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide, also known as CNEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CNEB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histones, which are proteins that package DNA in the nucleus of cells. This process can lead to the repression of gene expression. By inhibiting HDAC activity, 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide can increase the acetylation of histones, which can lead to the activation of genes that are involved in apoptosis and the inhibition of inflammation.
Biochemical and Physiological Effects
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of genes that are involved in the development and progression of cancer. 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has also been found to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it a useful tool for investigating the role of HDAC inhibition in various biological processes. 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the investigation of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide. One potential direction is the development of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide derivatives with improved solubility and bioavailability. These derivatives could be used to investigate the potential therapeutic applications of HDAC inhibition in various diseases. Another direction is the investigation of the effects of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide on epigenetic modifications other than histone acetylation. 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide could be used to investigate the role of HDAC inhibition in DNA methylation and other epigenetic modifications. Additionally, the combination of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide with other compounds that target different epigenetic modifications could lead to synergistic effects and improved therapeutic outcomes.
合成方法
The synthesis of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide involves the reaction of 2-chloro-N-(2-hydroxyethyl)benzamide with 2-chloro-6-nitroaniline in the presence of a catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism and yields 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学研究应用
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has been found to have potential applications in various scientific research fields. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been investigated for their potential use in cancer therapy, as they can induce apoptosis (programmed cell death) in cancer cells. 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-chloro-N-[2-(2-chloro-6-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c16-11-5-2-1-4-10(11)15(21)19-9-8-18-14-12(17)6-3-7-13(14)20(22)23/h1-7,18H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCGCJLAYGCWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=CC=C2Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)

![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)

![8-hydroxy-4-(2-hydroxyphenyl)-9-methoxy-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5216923.png)
malonate](/img/structure/B5216924.png)
![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)
![1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)